5-Bromo-1-chloro-2-methyl-3-nitrobenzene
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Overview
Description
5-Bromo-1-chloro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It appears as a white to pale yellow solid at room temperature and is known for its low volatility and solubility . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of other compounds containing chlorine, bromine, methyl, and nitro groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene typically involves a multi-step process starting from simpler aromatic compounds. One common method involves the nitration of 2-methyl-1-chloro-4-nitrobenzene, followed by bromination under suitable conditions . The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the bromination step involves the use of bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the nitro, bromo, or chloro groups can be replaced by other substituents.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.
Scientific Research Applications
5-Bromo-1-chloro-2-methyl-3-nitrobenzene is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the synthesis of polymers and advanced materials.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene primarily involves electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro and halogens makes the aromatic ring more susceptible to nucleophilic attack . The molecular targets and pathways involved include the formation of benzenonium intermediates, which subsequently undergo substitution or elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-6-nitrotoluene
- 5-Bromo-3-chloro-2-fluoro-1-nitrobenzene
- 1-Bromo-2-methyl-3-nitrobenzene
Uniqueness
5-Bromo-1-chloro-2-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The combination of bromine, chlorine, methyl, and nitro groups provides a versatile scaffold for the synthesis of a wide range of derivatives .
Properties
IUPAC Name |
5-bromo-1-chloro-2-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMXGSGRIHBQGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646171 |
Source
|
Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-13-1 |
Source
|
Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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